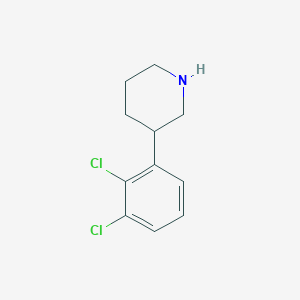
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine is a chemical compound that features a brominated benzodioxin ring system attached to a prop-2-en-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine typically involves the bromination of a benzodioxin precursor followed by the introduction of the prop-2-en-1-amine group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position on the benzodioxin ring. Subsequent reactions with appropriate amine precursors under controlled conditions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield de-brominated or hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The brominated benzodioxin ring system may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
Uniqueness
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine is unique due to its specific brominated structure and the presence of the prop-2-en-1-amine group, which imparts distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
(E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H12BrNO2/c12-9-6-8(2-1-3-13)7-10-11(9)15-5-4-14-10/h1-2,6-7H,3-5,13H2/b2-1+ |
Clé InChI |
YOQXTMPFKNSDGT-OWOJBTEDSA-N |
SMILES isomérique |
C1COC2=C(O1)C=C(C=C2Br)/C=C/CN |
SMILES canonique |
C1COC2=C(O1)C=C(C=C2Br)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


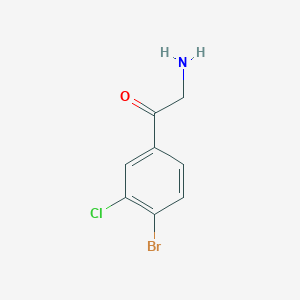
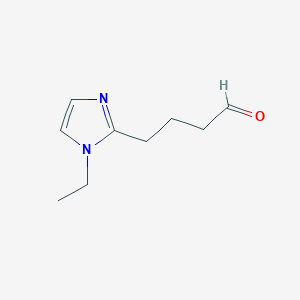
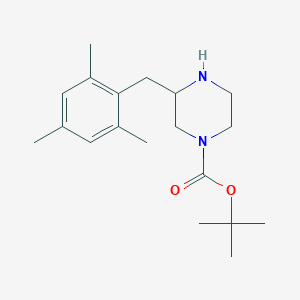
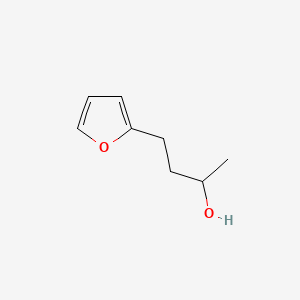
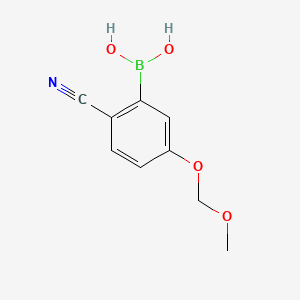

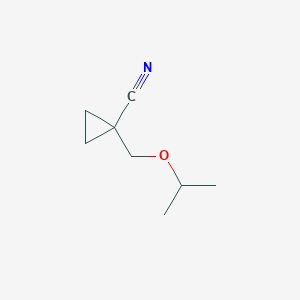
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
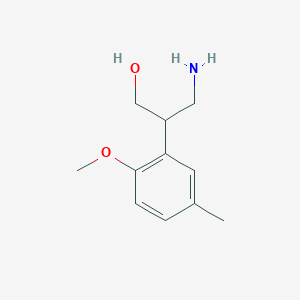
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)


